molecular formula C14H10N2O4S2 B11678731 N-[(2E,5E)-5-(furan-2-ylmethylidene)-4-oxo-1,3-thiazolidin-2-ylidene]benzenesulfonamide

N-[(2E,5E)-5-(furan-2-ylmethylidene)-4-oxo-1,3-thiazolidin-2-ylidene]benzenesulfonamide

Cat. No.: B11678731
M. Wt: 334.4 g/mol
InChI Key: TZJJIVFOMJBVAR-FMIVXFBMSA-N
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Description

N-[(2E,5E)-5-[(FURAN-2-YL)METHYLIDENE]-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]BENZENESULFONAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a furan ring, a thiazolidine ring, and a benzenesulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E,5E)-5-[(FURAN-2-YL)METHYLIDENE]-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]BENZENESULFONAMIDE typically involves the condensation of furan-2-carboxaldehyde with thiazolidine-2,4-dione in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then reacted with benzenesulfonamide under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[(2E,5E)-5-[(FURAN-2-YL)METHYLIDENE]-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]BENZENESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(2E,5E)-5-[(FURAN-2-YL)METHYLIDENE]-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]BENZENESULFONAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2E,5E)-5-[(FURAN-2-YL)METHYLIDENE]-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]BENZENESULFONAMIDE involves the inhibition of bacterial and fungal enzymes. The compound targets specific enzymes involved in the synthesis of essential biomolecules, leading to the disruption of cellular processes and ultimately cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2E,5E)-5-[(FURAN-2-YL)METHYLIDENE]-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]BENZENESULFONAMIDE is unique due to its combination of a furan ring, a thiazolidine ring, and a benzenesulfonamide group. This unique structure imparts specific chemical and biological properties that are not observed in the individual components .

Properties

Molecular Formula

C14H10N2O4S2

Molecular Weight

334.4 g/mol

IUPAC Name

(NE)-N-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-1,3-thiazolidin-2-ylidene]benzenesulfonamide

InChI

InChI=1S/C14H10N2O4S2/c17-13-12(9-10-5-4-8-20-10)21-14(15-13)16-22(18,19)11-6-2-1-3-7-11/h1-9H,(H,15,16,17)/b12-9+

InChI Key

TZJJIVFOMJBVAR-FMIVXFBMSA-N

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)/N=C/2\NC(=O)/C(=C\C3=CC=CO3)/S2

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N=C2NC(=O)C(=CC3=CC=CO3)S2

Origin of Product

United States

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